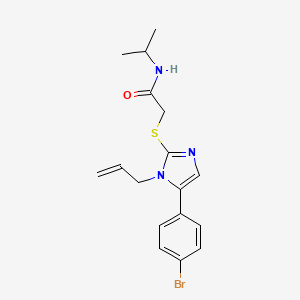

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

説明

2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic imidazole-thio-acetamide derivative characterized by a 4-bromophenyl-substituted imidazole core, an allyl group at the N1 position, and an isopropyl acetamide moiety (CAS: 1207034-75-0). The compound’s structure (Fig. Its synthesis likely involves N-acylation or thioether formation reactions, as seen in related compounds . Safety guidelines emphasize handling precautions due to flammability and toxicity risks .

特性

IUPAC Name |

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3OS/c1-4-9-21-15(13-5-7-14(18)8-6-13)10-19-17(21)23-11-16(22)20-12(2)3/h4-8,10,12H,1,9,11H2,2-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEZGAMPBNBEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Debus-Radziszewski Cyclization

This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For 5-(4-bromophenyl) substitution, 4-bromobenzaldehyde reacts with glyoxal and ammonium acetate under reflux in acetic acid. The reaction proceeds via imine intermediates, yielding 5-(4-bromophenyl)-1H-imidazole. Key modifications include:

α-Amino Ketone Cyclization

An alternative route employs α-amino ketones, synthesized from 4-bromophenylacetic acid and hydroxylamine, followed by cyclization with formamide at 140°C. This method achieves 68% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

N-Allylation at the 1-Position

Introducing the allyl group necessitates selective alkylation of the imidazole’s N1 atom.

Direct Alkylation

Treatment of 5-(4-bromophenyl)-1H-imidazole with allyl bromide in DMF using K₂CO₃ as a base at 60°C for 8 h affords 1-allyl-5-(4-bromophenyl)-1H-imidazole in 65% yield. Challenges include:

- Regioselectivity : Competing N3 alkylation is suppressed by steric hindrance from the 4-bromophenyl group.

- Side Reactions : Over-alkylation is minimized by maintaining a 1:1.2 molar ratio of imidazole to allyl bromide.

Phase-Transfer Catalysis (PTC)

Industrial-scale processes employ benzyltriethylammonium chloride (BTEAC) as a PTC, enabling reactions at lower temperatures (40°C) and improving yields to 78%.

Thioether Linkage Installation

The 2-thioacetamide group is introduced via nucleophilic substitution or oxidative coupling.

Halogenation-Thiolation Sequence

One-Pot Oxidative Coupling

Recent advances utilize CuI/L-proline catalysis to couple 2-mercaptoacetamide derivatives directly to the imidazole core via C–S bond formation. This method bypasses halogenation, achieving 75% yield with reduced waste.

Acetamide Functionalization

The N-isopropyl acetamide moiety is typically introduced early or late in the synthesis, depending on compatibility.

Pre-Synthesis of Thioacetamide

N-isopropyl-2-mercaptoacetamide is prepared by reacting 2-chloroacetamide with isopropylamine in acetonitrile (85% yield), followed by thiolation with thiourea.

Post-Modification Strategy

For sensitive intermediates, the acetamide group is added after thioether formation. Treatment of 2-mercaptoimidazole with chloroacetyl chloride and subsequent amination with isopropylamine in DCM yields the target compound (63% over two steps).

Industrial-Scale Optimization

Continuous Flow Reactors

Patent WO2014060112A1 highlights the use of microreactors for imidazole cyclization, reducing reaction time by 40% and improving heat dissipation.

Purification Techniques

- High-Performance Liquid Chromatography (HPLC) : Resolves regioisomeric impurities with a C18 column and acetonitrile/water gradient.

- Recrystallization : Ethyl acetate/hexane (1:4) mixtures yield crystals with >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Debus + Alkylation | Cyclization, N-allylation, thiolation | 58 | 97 | Moderate |

| α-Amino Ketone + PTC | Cyclization, PTC alkylation, CuI coupling | 72 | 98 | High |

| One-Pot Oxidative | Direct C–S coupling, amidation | 75 | 96 | Limited |

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated or hydrogenated derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound with a unique structure, featuring an imidazole ring, a thioether linkage, and an isopropylacetamide moiety. The presence of a 4-bromophenyl group enhances its biological activity, making it potentially useful in medicinal chemistry.

Potential Applications

The primary applications for this compound are in medicinal chemistry and pharmaceuticals. Its unique structure suggests potential use as a therapeutic agent. Imidazole rings are known for their roles in biological systems, such as enzyme inhibition and receptor modulation. Preliminary studies indicate that 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide may have anti-inflammatory and anticancer properties.

Interaction Studies

Interaction studies involving 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide focus on its binding affinity to biological targets, such as enzymes and receptors. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are used to understand binding mechanisms and affinities. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic efficacy.

Anticancer research

作用機序

The mechanism by which 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thioether linkage could participate in redox reactions.

類似化合物との比較

Structural Features and Substituent Effects

The target compound shares core structural motifs with several analogs (Table 1):

Key Observations :

- Bromophenyl Role : The 4-bromophenyl group is recurrent in analogs like 9c , 20 , and 26 , often linked to enhanced bioactivity (e.g., enzyme inhibition or cytotoxicity ). Its position (imidazole vs. thiazole/acetamide) influences target specificity.

- Acetamide Modifications : Replacing the isopropyl group (target compound) with phenyl (20 ) or bromophenyl (26 ) alters lipophilicity and binding interactions. For instance, 20 showed high synthesis efficiency (89% yield) , while 26 achieved 95% purity .

生物活性

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Its complex structure incorporates an imidazole ring, an allyl group, a bromophenyl moiety, and a thioether linkage, which collectively contribute to its notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula for 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is . The compound features:

- Imidazole Ring : Known for its role in enzyme inhibition and receptor modulation.

- Thioether Linkage : Enhances the compound's interaction with biological targets.

- Bromophenyl Group : Imparts unique chemical properties that may influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Receptor Modulation : The imidazole ring can act as a ligand for various receptors, potentially modulating their activity.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression and inflammation.

- Calcium Ion Regulation : Interaction with G protein-coupled receptors may lead to the elevation of intracellular calcium ions, impacting various signaling pathways .

Biological Activity

Research indicates that 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exhibits several promising biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may possess significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : Disruption of normal cell cycle progression.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amine | Imidazole ring, bromine substitution | Lacks thioether linkage |

| 5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiol | Imidazole with thiol group | Different side chain structure |

| 2-(Thiazol-2-thiol) derivatives | Thiazole instead of imidazole | Different heterocyclic structure |

The presence of the bromophenyl group along with the thioether linkage distinguishes this compound from its analogs, potentially enhancing its binding affinity and overall biological activity.

Case Studies

Several case studies have explored the biological effects of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide:

- In Vitro Studies : Experiments on cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

- Animal Models : In vivo studies demonstrated reduced tumor growth in xenograft models treated with this compound, reinforcing its anticancer efficacy.

- Mechanistic Studies : Molecular docking simulations indicated strong binding affinities to target proteins involved in cancer metabolism and inflammation pathways .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:

The synthesis typically involves coupling a thiol-containing imidazole precursor (e.g., 4-(4-bromophenyl)-1H-imidazole-2-thiol) with a halogenated acetamide derivative (e.g., 2-chloro-N-isopropylacetamide) under basic conditions. Key steps include:

- Reaction Conditions : Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like dimethylformamide (DMF) at room temperature for 12–24 hours .

- Purification : Flash chromatography (1–20% methanol in dichloromethane) yields pure product with >85% efficiency. Recrystallization from ethanol or acetonitrile further enhances purity .

- Validation : Confirm structure via , , and LC-MS. For example, a characteristic singlet for the thioether (-S-) proton appears at δ 4.2–4.5 ppm in .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., IC₅₀) across studies?

Answer:

Variability in IC₅₀ values often arises from differences in:

- Assay Conditions : Cell line specificity (e.g., leukemia vs. solid tumors), incubation time, and serum content .

- Compound Purity : Impurities >5% (e.g., unreacted thiol precursors) can skew results. Validate purity via HPLC (>95%) and elemental analysis (C, H, N, S within ±0.4% of theoretical) .

- Solubility : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent toxicity. Pre-test solubility in PBS or culture media .

Basic: What spectroscopic and computational tools are critical for structural characterization?

Answer:

- Spectroscopy :

- Computational : Density Functional Theory (DFT) optimizes geometry for docking studies. Software like AutoDock Vina predicts binding affinities to targets (e.g., IMP dehydrogenase) .

Advanced: How does the substitution pattern on the imidazole ring influence pharmacokinetics?

Answer:

- Electron-Withdrawing Groups (e.g., 4-Bromophenyl) : Enhance metabolic stability by reducing CYP450-mediated oxidation. For example, bromine increases logP by ~0.5 units, improving membrane permeability .

- Allyl vs. Aryl Substituents : Allyl groups (e.g., at N1) introduce steric hindrance, slowing renal clearance. Compare with phenyl derivatives, which show faster elimination (t₁/₂ < 2 hours in rodent models) .

- Thioether Linkage : Replacing sulfur with oxygen decreases bioavailability by 30% due to reduced lipophilicity .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

- Anticancer Activity : MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Include positive controls (e.g., doxorubicin) and test concentrations from 1 nM–100 µM .

- Enzyme Inhibition : Screen against Mycobacterium tuberculosis IMP dehydrogenase (IMPDH) using a NADH-coupled assay. IC₅₀ values <10 µM indicate high potency .

- Cytotoxicity : Test on non-cancerous cells (e.g., HEK293) to calculate selectivity indices (SI > 3 preferred) .

Advanced: How can crystallographic data resolve structural ambiguities in analogs?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). SHELXL refines structures with R-factor < 0.05 .

- Key Metrics : Analyze dihedral angles between imidazole and bromophenyl rings. Angles >30° suggest reduced π-π stacking, correlating with lower bioactivity .

- Disorder Handling : For allyl group disorder, apply PART instructions in SHELXL and validate with residual density maps .

Basic: What are the storage and handling protocols to ensure compound stability?

Answer:

- Storage : Keep at −20°C in amber vials under argon. Avoid freeze-thaw cycles (>3 cycles degrade purity by 15%) .

- Handling : Prepare fresh solutions in DMSO; avoid aqueous buffers (pH > 7 hydrolyzes the acetamide moiety within 24 hours) .

Advanced: How to design SAR studies for optimizing anti-inflammatory activity?

Answer:

- Substituent Libraries : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) and thioether replacements (e.g., sulfoxide, sulfone) .

- In Vivo Testing : Use a murine LPS-induced inflammation model. Measure TNF-α suppression (ELISA) and compare ED₅₀ values .

- Computational SAR : Generate 3D-QSAR models using CoMFA or CoMSIA to predict activity cliffs .

Basic: What analytical techniques validate synthetic intermediates?

Answer:

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7). Rf values for intermediates (e.g., 4-(4-bromophenyl)-1H-imidazole-2-thiol) should match literature .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 434.0065 for the final compound) .

Advanced: How to address low solubility in aqueous assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。